molecular formula C12H13F3O B13052617 1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- CAS No. 1705-17-5

1-Pentanone, 1-[3-(trifluoromethyl)phenyl]-

Cat. No.: B13052617
CAS No.: 1705-17-5
M. Wt: 230.23 g/mol
InChI Key: KBVQREWJMPESHT-UHFFFAOYSA-N
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Description

1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C12H13F3O It is a ketone derivative characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- can be achieved through several methods. One common approach involves the reaction of p-trifluoromethyl benzoyl chloride with a Grignard reagent prepared from 1-halo-4-methoxyl butane and magnesium . The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. The use of efficient catalysts, controlled reaction conditions, and purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of fluvoxamine, the compound acts as a key intermediate that undergoes further chemical transformations to yield the final active pharmaceutical ingredient . The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.

Properties

CAS No.

1705-17-5

Molecular Formula

C12H13F3O

Molecular Weight

230.23 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pentan-1-one

InChI

InChI=1S/C12H13F3O/c1-2-3-7-11(16)9-5-4-6-10(8-9)12(13,14)15/h4-6,8H,2-3,7H2,1H3

InChI Key

KBVQREWJMPESHT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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